molecular formula C18H19N3O4S B11124475 methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11124475
M. Wt: 373.4 g/mol
InChI Key: MMNRKBTWSMEOSK-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, an isoindoline moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Isoindoline Moiety: The isoindoline structure can be introduced via a condensation reaction between an appropriate phthalic anhydride derivative and an amine.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Final Coupling: The final product is obtained by coupling the thiazole and isoindoline intermediates under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can affect various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in having a carboxylate ester group and a heterocyclic ring.

    Imazamox: Contains a thiazole ring and is used as a herbicide.

Uniqueness

Methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, isoindoline moiety, and carboxylate ester group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-9(2)15-14(17(24)25-3)21-18(26-15)20-13(22)8-12-10-6-4-5-7-11(10)16(23)19-12/h4-7,9,12H,8H2,1-3H3,(H,19,23)(H,20,21,22)

InChI Key

MMNRKBTWSMEOSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2C3=CC=CC=C3C(=O)N2)C(=O)OC

Origin of Product

United States

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